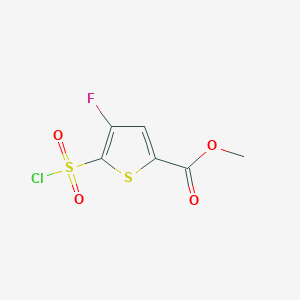
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a carboxylate ester group attached to the thiophene ring. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the chlorosulfonation of a fluorinated thiophene derivative, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors equipped with temperature and pressure control systems. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from the hydrolysis of the ester group.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate is largely dependent on its functional groups and the specific context of its application. For example, in biological systems, the compound may interact with specific enzymes or receptors, leading to the inhibition of certain biochemical pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Methyl 5-(chlorosulfonyl)-4-fluorothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 5-(chlorosulfonyl)-thiophene-2-carboxylate: Lacks the fluorine atom, which may result in different electronic properties and reactivity.
Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate: Contains a methyl group instead of a fluorine atom, affecting its steric and electronic characteristics.
Methyl 5-(chlorosulfonyl)-4-chlorothiophene-2-carboxylate:
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and altered electronic distribution, which can influence its behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C6H4ClFO4S2 |
|---|---|
Molecular Weight |
258.7 g/mol |
IUPAC Name |
methyl 5-chlorosulfonyl-4-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C6H4ClFO4S2/c1-12-5(9)4-2-3(8)6(13-4)14(7,10)11/h2H,1H3 |
InChI Key |
WUQYJDMDAZVMEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















